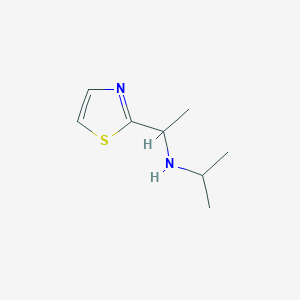

Isopropyl-(1-thiazol-2-yl-ethyl)-amine

Description

Properties

IUPAC Name |

N-[1-(1,3-thiazol-2-yl)ethyl]propan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2S/c1-6(2)10-7(3)8-9-4-5-11-8/h4-7,10H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQTXTEKDIPIARJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(C)C1=NC=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Antimicrobial Applications

Isopropyl-(1-thiazol-2-yl-ethyl)-amine has demonstrated notable antibacterial properties. Research indicates that it exhibits efficacy against several bacterial strains, including Escherichia coli, Staphylococcus aureus, and Bacillus subtilis.

Case Study: Antibacterial Activity Assessment

A study utilized a checkerboard assay to evaluate the compound's antibacterial activity in conjunction with a cell-penetrating peptide. The results are summarized in the following table:

| Compound Name | Concentration (mM) | Zone of Inhibition (mm) |

|---|---|---|

| This compound | 8 | E. coli: 8 S. aureus: 9 B. subtilis: 6 S. epidermidis: 10.5 |

| Control 1 | 7.5 | S. aureus: 8 |

| Control 2 | 7.5 | B. subtilis: — |

| Control 3 | 7 | S. epidermidis: — |

The compound showed significant inhibition against E. coli and S. aureus, indicating its potential as an effective antimicrobial agent .

Anticancer Properties

This compound has also been studied for its anticancer effects, particularly in relation to its ability to inhibit tumor growth and induce apoptosis in cancer cells.

Case Study: Cytotoxicity Against Cancer Cell Lines

A series of thiazole derivatives, including this compound, were tested for cytotoxicity against various cancer cell lines such as U251 (human glioblastoma) and WM793 (human melanoma). The findings are summarized below:

| Compound Name | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 10–30 | U251 |

| Thiazole derivative A | 5 | WM793 |

| Thiazole derivative B | 15 | MCF-7 |

The compound exhibited promising anticancer activity, particularly due to the presence of specific substituents that enhance its efficacy against targeted cancer types .

Neurological Applications

The compound has shown potential in neurological research, particularly concerning its anticonvulsant properties.

Case Study: Anticonvulsant Activity Evaluation

A study evaluated the anticonvulsant activity of this compound using various animal models. The results indicated that the compound could effectively reduce seizure activity.

| Compound Name | Median Effective Dose (mg/kg) | Protection Index |

|---|---|---|

| This compound | 18.4 | 9.2 |

| Control A | 24.38 | N/A |

| Control B | 88.23 | N/A |

The protection index suggests that this compound has a favorable therapeutic window, making it a candidate for further development in treating epilepsy .

Mechanistic Insights

Research into the mechanisms of action for this compound reveals its interactions with various biological targets, including P-glycoprotein (P-gp). It has been shown to modulate ATPase activity, which is crucial for drug transport across cell membranes.

Mechanistic Study Findings

In vitro assays demonstrated that the compound significantly increased intracellular concentrations of chemotherapeutic agents like paclitaxel in resistant cell lines, indicating its potential role as a chemosensitizer .

Mechanism of Action

The mechanism by which Isopropyl-(1-thiazol-2-yl-ethyl)-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares Isopropyl-(1-thiazol-2-yl-ethyl)-amine with four analogs:

Notes:

Chemical Reactivity and Electronic Properties

- Thiazole vs. Thiadiazole : The thiazole ring in the target compound offers π-conjugation and lone pairs from sulfur and nitrogen, which may enhance binding to biological targets or metal ions. In contrast, thiadiazole derivatives (e.g., ) exhibit stronger electron-withdrawing effects, influencing redox behavior .

- Amine Basicity : The secondary amine group (pKa ~10–11) is less basic than primary amines but more reactive than tertiary amines. Protonation at physiological pH could facilitate interactions in drug design .

- DFT Insights : Density functional theory (DFT) studies (e.g., Becke’s exchange-correlation functional in ) predict that exact-exchange terms improve thermochemical accuracy for similar amines, aiding in computational modeling of electronic properties .

Research Findings and Challenges

- Optimizing reaction conditions (e.g., POCl3-mediated cyclization, as in ) could address these issues .

- Computational Predictions : DFT methods () and conformational studies () provide a foundation for predicting reactivity, though experimental validation is needed .

- Biological Activity : While direct data are lacking, structural parallels to thiadiazole derivatives () and benzyl amines () suggest possible antimicrobial or kinase-inhibitory properties .

Biological Activity

Isopropyl-(1-thiazol-2-yl-ethyl)-amine is a thiazole derivative that has garnered attention for its diverse biological activities, including antimicrobial, antifungal, and potential anticancer properties. This article presents a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen atoms. This unique structure contributes to its biological activity. The compound is synthesized through various methods involving thiazole derivatives and alkylating agents, typically under conditions that include strong bases or acids and solvents like dimethylformamide (DMF) or dichloromethane (DCM) .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Thiazole derivatives are known to inhibit enzymes such as topoisomerase II, which plays a crucial role in DNA replication. This inhibition can lead to DNA damage and subsequent cell death .

- Cell Signaling Modulation : The compound influences cellular processes by modulating signaling pathways and gene expression, potentially leading to apoptosis in cancer cells through the activation of caspases .

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacteria and fungi. For instance, it has demonstrated effectiveness against E. coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating its potency .

Antimicrobial Activity

Research highlights the compound's antimicrobial capabilities:

These results indicate that this compound can effectively inhibit the growth of these pathogens.

Anticancer Potential

In cancer research, the compound has shown promise in inducing apoptosis in various cancer cell lines. The following table summarizes its cytotoxic effects:

These findings suggest that this compound may serve as a potential therapeutic agent in cancer treatment.

Case Studies

A notable study investigated the effects of this compound on cancer cells, revealing that at lower doses, it inhibited tumor growth effectively while higher doses led to increased apoptosis rates. This dose-dependent response underscores the importance of dosage in therapeutic applications .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound indicates that it can maintain biological activity over extended periods; however, some degradation may occur depending on environmental conditions such as pH and temperature . Toxicological studies are essential to evaluate the safety profile of this compound for potential clinical applications.

Chemical Reactions Analysis

Acylation Reactions

This amine readily undergoes acylation with acid chlorides to form amide derivatives. For example:

-

Reaction with 2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid chloride yields compound 1 .

-

Reaction with 1-butyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid chloride produces compound 9 .

These reactions typically occur in anhydrous solvents (e.g., dichloromethane) with bases like triethylamine to neutralize HCl byproducts. The resulting amides retain the thiazole core while introducing bioactive heterocyclic moieties.

Coupling Reactions

The amine participates in coupling reactions to generate complex heterocyclic systems:

-

Amide bond formation : Reaction with 3,4,5-trimethoxybenzoyl chloride followed by hydrolysis and coupling with 4,4-difluorocyclohexylamine produces derivatives like 101 and 107–111 .

-

Hantzsch condensation : Used to synthesize 4-phenyl-1,3-thiazole derivatives, confirmed by FT-IR and NMR spectral data .

Reagents such as HCTU (hexafluorophosphate benzotriazole tetramethyl uronium) and HOBt (hydroxybenzotriazole) facilitate these couplings under mild conditions .

Biological Activity

Derivatives of this amine exhibit notable antimicrobial properties:

| Compound | Target Pathogens | Key Findings |

|---|---|---|

| 1 | Staphylococcus aureus, Escherichia coli | Moderate inhibition (MIC: 32–64 µg/mL) |

| 9 | Candida albicans | Antifungal activity (MIC: 16 µg/mL) |

The thiazole ring enhances membrane permeability, while the isopropyl group improves metabolic stability .

General Protocol for Acylation :

-

Dissolve 2-(4-isopropylthiazol-2-yl)ethane-1-amine (1 eq) in dry DCM.

-

Add acid chloride (1.2 eq) and triethylamine (2 eq) dropwise at 0°C.

-

Stir at room temperature for 4–6 hours.

-

Wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Structural Confirmation

-

FT-IR : Disappearance of NH₂ stretches (~3180–3100 cm⁻¹) confirms successful acylation .

-

¹H-NMR : A singlet at δ 7.62–8.55 ppm corresponds to the thiazole methine proton .

This amine’s versatility in forming pharmacologically active derivatives underscores its value in drug design, particularly for antimicrobial and anticancer applications . Further studies should explore its reactivity in cross-coupling and click chemistry.

Preparation Methods

Temperature and Solvent Effects

Catalytic Considerations

Byproduct Mitigation

-

Diethyl ether trituration removes polymeric impurities from SN2 reactions

-

Distillation under reduced pressure (80°C, 15 mmHg) isolates volatile byproducts

| Method | Key Reagents | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Nucleophilic substitution | HBr, H₂O₂, thiourea | 68–72 | 95 | Moderate |

| Coupling reaction | 2-(chloromethyl)thiazole | 85–89 | 98 | High |

| Reductive amination | NaBH₃CN, ethyl bromide | 76 | 98 | Low |

| Solid-phase synthesis | Wang resin, TFA | 65–78 | 95 | Medium |

Q & A

Q. What are the recommended synthetic routes for Isopropyl-(1-thiazol-2-yl-ethyl)-amine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via condensation reactions involving thiazole precursors. For example, refluxing 2-aminothiazole derivatives with isopropyl-ethylamine in acetic acid with sodium acetate as a catalyst (3–5 hours, 100 mL solvent) yields crystalline products . Reaction optimization includes adjusting molar ratios (e.g., 1:1.1 for amine:aldehyde), solvent selection (acetic acid for high polarity), and temperature control (90–100°C). Post-synthesis purification involves filtration, washing (acetic acid, water, ethanol), and recrystallization (DMF/acetic acid mixtures) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the thiazole ring protons (δ 7.2–8.1 ppm) and amine/ethyl chain integration.

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., CHNS: 185.09 g/mol).

- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for single-crystal structure determination. Parameters include refinement of thermal displacement coefficients and hydrogen bonding networks .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Work in a fume hood to avoid inhalation of vapors.

- Spill Management : Absorb spills with inert materials (e.g., silica gel) and dispose as hazardous waste.

- Storage : Store at -20°C in airtight containers, away from light and moisture .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?

- Methodological Answer :

- Functional Selection : Use hybrid functionals like B3LYP (combining exact exchange and gradient corrections) for thermochemical accuracy (average error ±2.4 kcal/mol in atomization energies) .

- Basis Sets : Apply 6-31G(d,p) for geometry optimization and vibrational frequency analysis.

- Solvent Effects : Incorporate the Polarizable Continuum Model (PCM) to simulate aqueous environments.

- Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the thiazole ring .

Q. What strategies can resolve contradictions in reported biological activity data for thiazole-containing amines?

- Methodological Answer :

- Meta-Analysis : Compare IC values across studies using standardized assays (e.g., MTT for cytotoxicity).

- Experimental Replication : Control variables like cell line selection (e.g., HeLa vs. MCF-7), solvent (DMSO concentration ≤0.1%), and incubation time (24–72 hours).

- Computational Validation : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity consistency with reported targets (e.g., uPAR receptors) .

Q. How can structure-activity relationship (SAR) studies be designed to explore modifications of this compound for enhanced efficacy?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with halogen (Cl, F) or methoxy groups at the thiazole 5-position to modulate electron density.

- Bioassay Testing : Evaluate antimicrobial activity via broth microdilution (MIC against E. coli and S. aureus) and anticancer potential through apoptosis assays (Annexin V/PI staining).

- Data Correlation : Use multivariate regression to link logP values (calculated via Crippen/JOBACK methods) with membrane permeability trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.